2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a bromophenoxy group, an indole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate acylating agent to introduce the acetamide group.
Indole Derivative Preparation: Separately, the indole derivative is synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the indole derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine under conditions such as catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological systems. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bromophenoxy group may enhance binding affinity through halogen bonding, while the methoxyphenyl group could contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
- 2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
- 2-(4-iodophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
Uniqueness
Compared to its analogs, 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide may exhibit unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and ability to participate in halogen bonding can influence the compound’s reactivity and binding interactions, potentially leading to distinct biological activities.
Properties
Molecular Formula |
C25H23BrN2O3 |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H23BrN2O3/c1-30-19-10-6-17(7-11-19)22(23-15-27-24-5-3-2-4-21(23)24)14-28-25(29)16-31-20-12-8-18(26)9-13-20/h2-13,15,22,27H,14,16H2,1H3,(H,28,29) |
InChI Key |
DSTDJHMXRMUHEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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